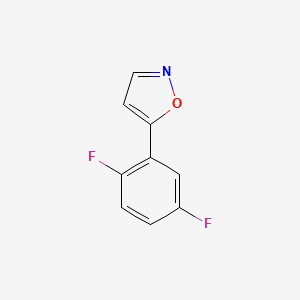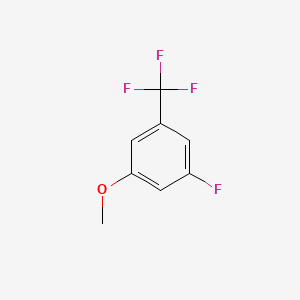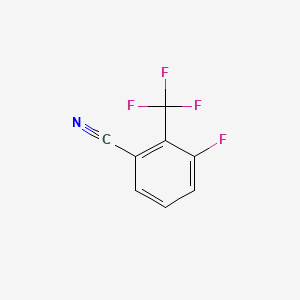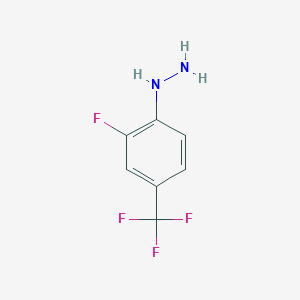
3-Benzyl-1H-indazole
Overview
Description
3-Benzyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at the 3-position of the indazole ring.
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of targets, includingkinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to inhibit the activity of their target kinases . This inhibition can lead to changes in cell cycle progression and DNA damage response, potentially contributing to the compound’s observed biological activities .
Biochemical Pathways
For instance, they can affect the cell cycle regulation and DNA damage response pathways through their interaction with kinases . The downstream effects of these interactions can include altered cell proliferation and survival .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability . The planarity of the indazole ring and the presence of various side chain substitutions can influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, includinganti-inflammatory , antimicrobial , anti-HIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of indazole derivatives .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, this compound has been shown to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. By inhibiting MMPs, this compound can potentially prevent tissue damage and inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. By modulating this pathway, this compound can influence gene expression and cellular metabolism . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with the catalytic domain of MMPs, preventing the cleavage of extracellular matrix components . These binding interactions are crucial for the anti-inflammatory and anti-tumor effects of this compound. Moreover, this compound has been shown to modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux transporters . These adaptive responses can influence the long-term efficacy and safety of this compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The interaction of this compound with these metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, such as organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can influence its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, which determines its ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to the nucleus allows it to interact with transcription factors and modulate gene expression . In the mitochondria, this compound can influence mitochondrial function and oxidative stress response . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-indazole can be achieved through several methods, including:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper (Cu) or palladium (Pd) catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the indazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Benzyl-1H-indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Benzyl-1H-indazole: Similar structure but with the benzyl group attached to the nitrogen atom at the 1-position.
2-Benzyl-1H-indazole: Similar structure but with the benzyl group attached to the nitrogen atom at the 2-position.
3-Phenyl-1H-indazole: Similar structure but with a phenyl group instead of a benzyl group at the 3-position.
Uniqueness: 3-Benzyl-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-benzyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVAQRSZSENGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389716 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-74-2 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)







